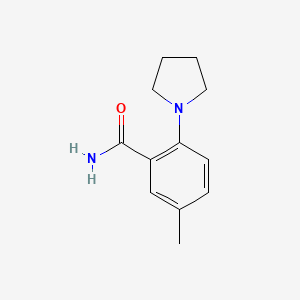

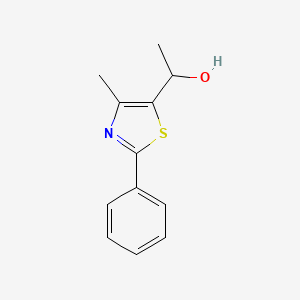

![molecular formula C4H13ClN2O2S B1423072 [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride CAS No. 1311316-51-4](/img/structure/B1423072.png)

[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride

Descripción general

Descripción

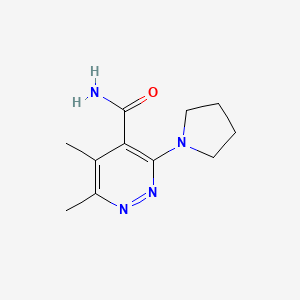

“[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C4H13ClN2O2S and a molecular weight of 188.68 . It is used in scientific research and has a complex molecular structure, making it valuable for various applications such as organic synthesis and medicinal chemistry.

Molecular Structure Analysis

The molecular structure of “[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

“[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride” has a molecular weight of 188.68 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Schiff and Mannich Bases :

- Ethyl imidate hydrochlorides, including compounds similar to [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride, are used in the synthesis of Schiff and Mannich bases of Isatin derivatives, which have potential applications in pharmaceutical chemistry (Bekircan & Bektaş, 2008).

Antibacterial and Antifungal Activities :

- Derivatives of [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride have been utilized in synthesizing pyrazoline and pyrazole derivatives, showing promising antibacterial and antifungal activities (Hassan, 2013).

Reduction of Alcohols :

- Compounds like N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, which are structurally related to [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride, are used for the reduction of alcohols in organic synthesis (Movassaghi & Ahmad, 2007).

Pervaporation Processes :

- In the field of chemical engineering, hydrazine hydrate and its derivatives are key in the pervaporation process, particularly in the separation of hydrazine from water, which is critical in applications like rocket propulsion (Satyanarayana & Bhattacharya, 2004).

Synthesis of Isoxazoles and Pyrazoles :

- Ethyl β-oxo thionoesters, related to [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride, have been used to synthesize 3-ethoxyisoxazoles and 3-ethoxy-1H-pyrazoles, compounds of interest in medicinal chemistry (OhtaTetsuo et al., 2000).

Synthesis of Heterocycles :

- Hydrazine derivatives, similar to [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride, are used in synthesizing various heterocyclic compounds, which are of significant interest in pharmaceutical research (Braibante et al., 2002).

Detection in Live Cells :

- In biochemistry, compounds like [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride are used in designing ratiometric fluorescence probes for detecting hydrazine in live cells, important for environmental and health monitoring (Fan et al., 2012).

Mecanismo De Acción

Target of Action

It is known that hydrazine derivatives, such as this compound, often interact with carbonyl compounds, particularly aldehydes and ketones .

Mode of Action

[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride, as a hydrazine derivative, can react with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine moiety acting as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group .

Biochemical Pathways

The formation of hydrazones from [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride and carbonyl compounds is a key step in several biochemical pathways. These pathways often involve the reduction of carbonyl compounds to corresponding alkanes . The exact downstream effects depend on the specific carbonyl compound involved in the reaction.

Result of Action

The primary result of the action of [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride is the formation of hydrazones when it reacts with aldehydes and ketones . These hydrazones can then be further converted to corresponding alkanes . This conversion can have various molecular and cellular effects, depending on the specific carbonyl compound involved in the reaction.

Propiedades

IUPAC Name |

2-ethylsulfonylethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-2-9(7,8)4-3-6-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYZPLGJICLKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)

![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)